N-methyl-1H-indole-7-carboxamide

Medicinal Chemistry Drug Design Physicochemical Properties

N-Methyl-1H-indole-7-carboxamide (CAS: 1519477-17-8) is a heterocyclic organic compound classified as a 1H-indole-7-carboxamide derivative bearing an N-methyl substituent on the carboxamide nitrogen. The molecular formula is C₁₀H₁₀N₂O, with a molecular weight of 174.20 g/mol.

Molecular Formula C10H10N2O
Molecular Weight 174.203
CAS No. 1519477-17-8
Cat. No. B2802538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-1H-indole-7-carboxamide
CAS1519477-17-8
Molecular FormulaC10H10N2O
Molecular Weight174.203
Structural Identifiers
SMILESCNC(=O)C1=CC=CC2=C1NC=C2
InChIInChI=1S/C10H10N2O/c1-11-10(13)8-4-2-3-7-5-6-12-9(7)8/h2-6,12H,1H3,(H,11,13)
InChIKeyOKVUYVXDTGOYRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Methyl-1H-indole-7-carboxamide (CAS 1519477-17-8) Baseline Profile and Compound Identity


N-Methyl-1H-indole-7-carboxamide (CAS: 1519477-17-8) is a heterocyclic organic compound classified as a 1H-indole-7-carboxamide derivative bearing an N-methyl substituent on the carboxamide nitrogen [1]. The molecular formula is C₁₀H₁₀N₂O, with a molecular weight of 174.20 g/mol [1]. This compound is frequently used as a versatile building block in medicinal chemistry and is catalogued in several structural biology databases, including the Protein Data Bank (PDB) as the three-letter code ligand O2A, indicating its utility in protein-ligand interaction studies [2].

Why N-Methyl-1H-indole-7-carboxamide Cannot Be Casually Replaced with Unsubstituted Indole-7-carboxamide


While the unsubstituted 1H-indole-7-carboxamide (CAS 1670-89-9) represents the core scaffold for numerous biologically active molecules, its physicochemical and molecular interaction profile is fundamentally distinct from its N-methylated analog. The addition of an N-methyl group on the carboxamide in N-methyl-1H-indole-7-carboxamide (CAS 1519477-17-8) significantly alters key properties, including increased molecular weight, lipophilicity (LogP), and hydrogen-bonding potential, directly impacting ligand binding conformations and metabolic stability [1]. Consequently, this compound is not an interchangeable substitute for the simpler unsubstituted carboxamide; its unique steric and electronic characteristics provide a specific chemical tool for probing structure-activity relationships (SAR) where these modifications are critical [2].

N-Methyl-1H-indole-7-carboxamide Quantitative Differentiation Evidence Guide


Physicochemical Differentiation: Lipophilicity (LogP) vs. Unsubstituted 1H-Indole-7-carboxamide

N-methylation of the 7-carboxamide significantly increases the compound's calculated partition coefficient (LogP) relative to the parent 1H-indole-7-carboxamide, indicating greater lipophilicity. This property is crucial for influencing membrane permeability and non-specific protein binding [1][2].

Medicinal Chemistry Drug Design Physicochemical Properties

Structural Confirmation for Molecular Modeling: Validated 3D Conformation vs. Uncharacterized Analogs

The 3D conformation and ligand geometry of N-methyl-1H-indole-7-carboxamide have been experimentally validated through co-crystallization with the SARS-CoV-2 Nsp3 macrodomain (PDB ID: 5QSL), providing an unambiguous structural model for computational studies [1]. In contrast, the 3D binding conformation of the unsubstituted 1H-indole-7-carboxamide in a similar protein context is not publicly available.

Structural Biology Computational Chemistry X-ray Crystallography

Molecular Size and Hydrogen Bond Donor Count: Impact on Ligand Efficiency Metrics vs. Larger Indole-7-carboxamides

N-methyl-1H-indole-7-carboxamide possesses a molecular weight (174.20 g/mol) and hydrogen bond donor count (2) that aligns with fragment-like chemical space [1]. This contrasts with more elaborated indole-7-carboxamides like Silodosin (MW = 495.53 g/mol, HBD = 3), a marketed α1A-adrenoceptor antagonist [2]. The lower molecular complexity of N-methyl-1H-indole-7-carboxamide makes it a more suitable starting fragment for lead generation.

Fragment-Based Drug Discovery Ligand Efficiency Medicinal Chemistry

Hydrogen Bond Acceptor Capability and Synthetic Versatility: Differentiated Reactivity from Indole-2-carboxamide Isomers

The positioning of the carboxamide group at the C7 position of the indole ring creates a unique spatial and electronic environment distinct from other isomers, such as indole-2-carboxamide. This regioisomeric difference results in different reactivity in amide coupling and N-alkylation reactions [1]. The 7-carboxamide is less sterically hindered and electronically distinct from the 2-carboxamide, offering a different vector for library synthesis.

Synthetic Chemistry Amide Coupling Scaffold Hopping

Recommended Research & Industrial Application Scenarios for N-Methyl-1H-indole-7-carboxamide (CAS 1519477-17-8)


Structure-Based Drug Design (SBDD) Campaigns Targeting Viral Macrodomains

N-methyl-1H-indole-7-carboxamide is an optimal fragment hit for structure-based drug design targeting the SARS-CoV-2 Nsp3 macrodomain and related viral proteins. Its validated co-crystal structure (PDB ID: 5QSL) provides a precise, high-resolution (1.05 Å) binding pose, enabling rational, computationally-guided optimization to improve affinity and selectivity [1].

Lead Generation and Fragment-Based Drug Discovery (FBDD) Programs

The compound's low molecular weight (174.20 g/mol), favorable ligand efficiency profile, and defined 3D binding mode make it an ideal starting fragment for lead generation. Researchers can use this fragment to efficiently explore chemical space around the indole-7-carboxamide core, with a clear path for synthetic elaboration using well-established chemistry [1][2].

Optimization of ADME Properties in Lead Series

In medicinal chemistry campaigns where balancing potency with drug-like properties is critical, N-methyl-1H-indole-7-carboxamide serves as a valuable control compound or core for optimization. Its predicted LogP (1.53) and molecular properties can be used as a baseline to assess the impact of adding larger substituents on permeability and solubility, as evidenced by its use as a benchmark in developing more complex indole-7-carboxamide inhibitors [1][2].

Chemical Biology Tool for Profiling Protein-Ligand Interactions

Given its unambiguous binding mode in the Nsp3 macrodomain active site, this compound is an excellent chemical probe for studying the pharmacology of viral macrodomains. It can be used in biophysical assays (e.g., SPR, ITC) to validate target engagement and in cellular assays to investigate the functional consequences of macrodomain inhibition, providing a well-characterized tool for target validation studies [1].

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